molecular formula C12H25N3O3S B2891164 N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide CAS No. 1235636-03-9

N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide

カタログ番号 B2891164
CAS番号: 1235636-03-9
分子量: 291.41
InChIキー: NPYFQBXELIJCET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit proliferation and migration of malignant B-cells. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also been shown to inhibit cytokine production and immune cell activation, which may contribute to its anti-inflammatory effects.

実験室実験の利点と制限

One advantage of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its selectivity for BTK, which may reduce off-target effects and toxicity. N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. One limitation of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

将来の方向性

For N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Other potential applications of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide include the treatment of graft-versus-host disease (GVHD) and chronic graft-versus-host disease (cGVHD) following hematopoietic stem cell transplantation. In addition, the development of combination therapies with N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide and other agents, such as lenalidomide and rituximab, may further enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of this class of drugs.

合成法

The synthesis of N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide involves several steps, starting with the reaction of N-Boc-4-piperidone with methylsulfonamidomethyl chloride to form N-Boc-4-(methylsulfonamidomethyl)piperidone. The Boc group is then removed by treatment with TFA to yield 4-(methylsulfonamidomethyl)piperidone. The final step involves the reaction of 4-(methylsulfonamidomethyl)piperidone with tert-butyl isocyanate to form N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide.

科学的研究の応用

N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In CLL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in CLL cells, both in vitro and in vivo. In MCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has demonstrated potent anti-tumor activity in preclinical models, including those resistant to current therapies. In DLBCL, N-(tert-butyl)-4-(methylsulfonamidomethyl)piperidine-1-carboxamide has shown promising results in combination with other agents, such as lenalidomide and rituximab.

特性

IUPAC Name

N-tert-butyl-4-(methanesulfonamidomethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)15-7-5-10(6-8-15)9-13-19(4,17)18/h10,13H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYFQBXELIJCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。